![molecular formula C14H16N2O3 B1409027 Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 1858241-48-1](/img/structure/B1409027.png)
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Scientific Research Applications
Crystal Structure Studies
Research on similar compounds, such as Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has focused on their crystal structures. These studies involve one-pot synthesis methods and detailed crystallography, which are essential for understanding the physical and chemical properties of these compounds (Saeed, Arshad, & Flörke, 2012).
Spectral and Theoretical Investigations
Similar pyrazole-4-carboxylic acid derivatives have been the subject of combined experimental and theoretical studies. These studies encompass NMR, FT-IR spectroscopy, and thermo gravimetric analysis, providing insights into the molecular structure and behavior of these compounds (Viveka et al., 2016).
Microwave-Assisted Synthesis
Research has explored the microwave-assisted synthesis of related compounds, demonstrating efficient methods to produce carboxamides, which are significant in various chemical applications (Milosevic et al., 2015).
Selective Induced Polarization Studies
Studies on pyrazole ester derivatives, including those similar to Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have investigated their interaction with acetone molecules. These interactions are critical for understanding molecular binding and stability, which have implications in various fields of chemistry (Tewari et al., 2014).
Novel Derivative Synthesis for Biological Evaluation
Research has also been conducted on synthesizing novel derivatives of similar compounds for biological evaluation. These studies are crucial for developing new pharmaceuticals and understanding the bioactivity of these compounds (Zheng et al., 2010).
Bactericidal Activities
Some derivatives of similar compounds have been synthesized and tested for their bactericidal activities. These studies contribute to the development of new antibacterial agents (Xin-hua, Shifan, & Baoan, 2007).
Synthesis and Auxin Activities
Research into the synthesis of acylamides with substituted pyrazole and thiadiazole derivatives, including studies on their auxin activities, expands the understanding of agricultural chemicals (Yue et al., 2010).
Inhibitors of Dihydroorotate Dehydrogenase
Studies have been conducted on the synthesis of pyrazole derivatives as potential inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase, a key target in malaria treatment (Vah et al., 2022).
Mechanism of Action
Target of Action
The primary target of Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (HMPC) is the global transcriptional regulator MgrA in Staphylococcus aureus . MgrA is a key player in the regulation of virulence genes and antibiotic resistance in S. aureus .
Mode of Action
HMPC interacts with its target, MgrA, in a yet unknown mechanism . It has been observed that allS. aureus mutants resistant to HMPC acquired missense mutations at distinct codon positions in MgrA . This suggests that HMPC may interfere with the normal function of MgrA, thereby inhibiting the bacterium’s ability to express virulence genes and develop antibiotic resistance .
Biochemical Pathways
It has been noted that secondary mutations in the phosphatidylglycerol lysyltransferase fmtc/mprf were observed in hmpc-resistantS. aureus mutants . This enzyme is involved in the synthesis of lysyl-phosphatidylglycerol, a major component of the bacterial cell membrane, suggesting that HMPC may affect cell membrane integrity .
Result of Action
HMPC shows bacteriostatic activity against S. aureus, indicating that it inhibits bacterial growth rather than killing the bacteria outright . It has been found to rescue Caenorhabditis elegans from S. aureus infection, demonstrating its potential therapeutic effects .
Action Environment
It is known that the overuse of antibiotics in medicine and agriculture, which can create a challenging environment for new antimicrobials like hmpc, has led to the emergence of multidrug-resistant bacterial strains . Therefore, understanding how HMPC performs under different environmental conditions is crucial for optimizing its use as a therapeutic agent.
properties
IUPAC Name |
propyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-9-19-14(18)12-10(2)15-16(13(12)17)11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHOQQNHUUXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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